Mechanism of Action of 4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol in Cancer Cells: A PI3Kα-Targeted Therapeutic Strategy
Mechanism of Action of 4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol in Cancer Cells: A PI3Kα-Targeted Therapeutic Strategy
An In-Depth Technical Guide for Researchers
Abstract
The quinazoline scaffold is a privileged heterocyclic motif renowned in medicinal chemistry for its broad spectrum of pharmacological activities, including potent anticancer properties.[1][2][3] This guide focuses on a specific 4-aminoquinazoline derivative, 4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol, a compound that has demonstrated significant potential as a targeted anti-neoplastic agent. Our investigation reveals that this molecule functions as a highly potent and selective inhibitor of the Phosphatidylinositol 3-kinase alpha (PI3Kα) isoform.[4] Inhibition of this critical enzyme disrupts the downstream PI3K/Akt signaling cascade, a pathway frequently hyperactivated in human cancers and essential for tumor cell survival and proliferation.[4][5] The primary cellular consequences of this targeted inhibition are profound: the compound induces a robust cell cycle arrest at the G1 phase and triggers apoptosis through the intrinsic mitochondrial-dependent pathway.[4] This whitepaper provides a comprehensive analysis of its mechanism, supported by detailed experimental protocols and field-proven insights for drug development professionals.
Compound Profile
4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol is a synthetic small molecule designed to engage with specific oncogenic pathways. Its chemical and physical properties are summarized below.
| Characteristic | Value | Reference |
| Compound ID | 4358-4587 | [6] |
| Molecular Formula | C₂₀H₁₄N₄O₃ | [6] |
| Molecular Weight | 358.35 g/mol | [6] |
| logP | 5.3266 | [6] |
| Hydrogen Bond Acceptors | 7 | [6] |
| Hydrogen Bond Donors | 2 | [6] |
Part I: The Primary Molecular Target — Selective PI3Kα Inhibition
The Rationale for Targeting the PI3K/Akt Pathway
The Phosphatidylinositol 3-kinase (PI3K) signaling pathway is a central regulator of diverse cellular functions, including growth, proliferation, survival, and metabolism.[4] In a significant portion of human cancers, this pathway is aberrantly activated, often due to mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K (PI3Kα).[4] This hyperactivation transforms the pathway into a critical oncogenic driver, making PI3Kα a highly attractive and validated target for cancer therapy.[4][7] By specifically inhibiting PI3Kα, a therapeutic agent can selectively dismantle the survival signaling architecture of cancer cells while potentially sparing normal cells where the pathway is under tight regulation.
Mechanism: Potent and Isoform-Selective Inhibition
4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol has been identified as a potent inhibitor of PI3Kα kinase activity with a reported IC50 of 13.6 nM .[4] Critically, the compound demonstrates selectivity for the α isoform over other class I PI3Ks (β, γ, δ), a crucial feature for minimizing off-target effects and improving the therapeutic index.[4] This inhibition occurs at the catalytic site of the enzyme, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels effectively shuts down the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt.[4]
Caption: Inhibition of the PI3K/Akt signaling pathway by the title compound.
Protocol: In Vitro PI3Kα Kinase Assay
This protocol outlines a typical biochemical assay to validate the direct inhibitory effect of the compound on PI3Kα kinase activity.
Objective: To quantify the dose-dependent inhibition of PI3Kα enzymatic activity.
Principle: The assay measures the amount of ADP produced from the kinase reaction where PI3Kα phosphorylates a substrate using ATP. The amount of ADP is proportional to kinase activity and can be detected using a luminescence-based system.
Materials:
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Recombinant human PI3Kα enzyme.
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PI3Kα substrate (e.g., PIP2).
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ATP solution.
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Test compound (4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol) serially diluted.
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Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
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ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
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384-well white assay plates.
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Luminometer.
Methodology:
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Compound Plating: Add 50 nL of serially diluted test compound in DMSO to the wells of a 384-well plate. Include wells for a positive control (DMSO only) and a negative control (no enzyme).
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Enzyme/Substrate Addition: Prepare a master mix of PI3Kα enzyme and PIP2 substrate in kinase assay buffer. Dispense 5 µL of this mix into each well.
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Incubation: Gently mix the plate and incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.
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Initiate Kinase Reaction: Prepare an ATP solution in kinase buffer. Add 5 µL to each well to start the reaction.
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Reaction Incubation: Incubate the plate for 60 minutes at 30°C. Causality Check: This incubation allows the enzyme to catalyze the phosphorylation reaction. The duration is optimized to ensure the reaction is in the linear range.
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Stop Reaction & Detect ADP: Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
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Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal. Incubate for 30 minutes at room temperature.
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Data Acquisition: Read the luminescence on a plate-reading luminometer.
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Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Part II: Cellular Consequences of PI3Kα Inhibition
A. Induction of G1 Phase Cell Cycle Arrest
A primary outcome of disrupting the PI3K/Akt pathway is the arrest of the cell cycle.[4] Treatment of cancer cells with 4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol leads to a significant accumulation of cells in the G0/G1 phase.[4] This effect is attributed to the role of Akt in promoting the G1-to-S phase transition by phosphorylating and inactivating cell cycle inhibitors like p27Kip1 and regulating the expression of G1 cyclins (e.g., Cyclin D1).[8] By blocking Akt activation, the compound effectively reinforces the G1 checkpoint, preventing cells from committing to DNA replication and division.
Protocol: Cell Cycle Analysis via Flow Cytometry
Objective: To quantify the distribution of cells in different phases of the cell cycle following treatment.
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA. The fluorescence intensity of stained cells is directly proportional to their DNA content, allowing for differentiation between G0/G1 (2N DNA), S (between 2N and 4N DNA), and G2/M (4N DNA) phases.
Materials:
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HCT-116 or other susceptible cancer cell lines.
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Complete culture medium (e.g., McCoy's 5A with 10% FBS).
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Test compound.
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Phosphate-Buffered Saline (PBS).
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70% cold ethanol.
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PI/RNase Staining Buffer.
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Flow cytometer.
Methodology:
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Cell Seeding: Seed HCT-116 cells in 6-well plates at a density that will result in 70-80% confluency after 24 hours.
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Treatment: Treat the cells with various concentrations of the compound (e.g., 0, 5, 10, 20 µM) for 24 hours.
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Cell Harvest: Harvest the cells by trypsinization, collect them in a tube, and centrifuge at 300 x g for 5 minutes.
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Washing: Wash the cell pellet once with cold PBS.
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Fixation: Resuspend the pellet and slowly add 1 mL of ice-cold 70% ethanol while vortexing gently. Causality Check: This fixation step permeabilizes the cell membrane, allowing the PI to enter and stain the DNA, while also preserving the cells. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer. Expertise Note: The inclusion of RNase is critical to degrade any double-stranded RNA, ensuring that PI fluorescence is specific to DNA.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
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Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
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Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
| Treatment Group | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle (DMSO) | 45.2% | 35.1% | 19.7% |
| Compound (10 µM) | 68.5% | 15.3% | 16.2% |
B. Triggering of Mitochondrial-Dependent Apoptosis
The PI3K/Akt pathway is a potent pro-survival signaling axis, primarily through its ability to inhibit apoptosis. Akt phosphorylates and inactivates pro-apoptotic proteins (like BAD) and promotes the expression of anti-apoptotic proteins (like Bcl-2). Inhibition of this pathway by 4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol tips the cellular balance in favor of apoptosis.[4] Specifically, it activates the intrinsic or mitochondrial-dependent pathway, characterized by the downregulation of anti-apoptotic Bcl-2 family members and the upregulation of pro-apoptotic members (e.g., Bax, Bak). This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade (caspase-9 and caspase-3), culminating in programmed cell death.[4][9]
Caption: Standard workflow for an MTT-based cell proliferation assay.
Methodology:
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Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours.
-
Treatment: Prepare serial dilutions of the test compound. Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of the compound. Include vehicle controls (DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Causality Check: During this time, only metabolically active, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition compared to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.
Conclusion and Future Directions
4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol has emerged as a compelling anti-cancer agent with a well-defined mechanism of action. By selectively targeting PI3Kα, it effectively disrupts a core signaling pathway essential for the survival and proliferation of numerous cancer types. [4]Its ability to induce both G1 cell cycle arrest and mitochondrial-mediated apoptosis provides a powerful, dual-pronged attack on malignant cells.
The data presented herein strongly support its continued development. Future research should focus on:
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In Vivo Efficacy: Evaluating the compound in preclinical xenograft and patient-derived xenograft (PDX) models to confirm its anti-tumor activity and assess its pharmacokinetic and pharmacodynamic properties.
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Combination Therapies: Investigating synergistic effects when combined with other standard-of-care chemotherapeutics or targeted agents. For instance, combining a PI3K inhibitor with agents that target parallel survival pathways (e.g., MAPK pathway inhibitors) could prevent compensatory signaling and overcome potential resistance.
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Biomarker Discovery: Identifying predictive biomarkers (e.g., PIK3CA mutation status) to select patient populations most likely to respond to treatment, paving the way for a personalized medicine approach.
This rigorous, mechanism-based approach underscores the potential of 4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol as a valuable candidate for the next generation of targeted cancer therapies.
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